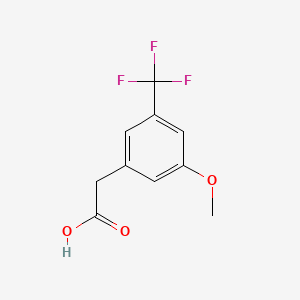

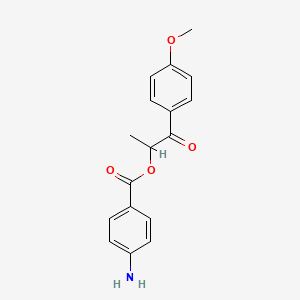

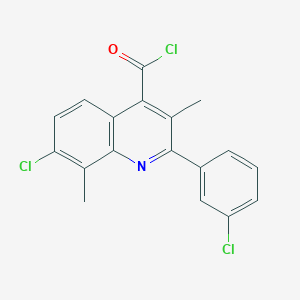

![molecular formula C8H3F3O2S2 B1453477 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1193388-63-4](/img/structure/B1453477.png)

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid

Overview

Description

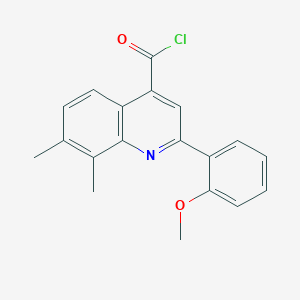

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H3F3O2S2 and a molecular weight of 252.24 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) and the InChI key is LHUIOKSVKKVJAG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 252.23 . Thermogravimetric analysis reveals that similar compounds are thermally stable, with decomposition temperatures above 350 °C under a nitrogen atmosphere .Scientific Research Applications

Conjugated Polymers Synthesis

- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate has been used to synthesize new conjugated polymers. These polymers show altered optical and electrochemical properties due to the steric and electronic effects of the trifluoromethyl group. This modification impacts the polymers' application in solar cells and other electronic devices (Deng et al., 2013).

Synthesis and Reactivity Studies

- Research has been conducted on the synthesis, metallation, and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its derivatives. Such studies are crucial for developing new synthetic pathways in organic chemistry, impacting materials science and pharmaceuticals (Fuller et al., 1997).

Organic Semiconductor Applications

- The compound has been explored for the synthesis of various organic semiconductors. These semiconductors are integral to low band gap applications, including OLEDs, organic photovoltaic cells, and electrochromics, showcasing the compound's relevance in advanced electronic materials (Dey et al., 2010).

Supramolecular Liquid-Crystalline Complexes

- Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been utilized in forming novel supramolecular liquid-crystalline complexes. These complexes are significant in the field of materials science, particularly in developing new liquid-crystal technologies (Tso et al., 1998).

Dye-Sensitized Solar Cells

- Thieno[3,4-b]thiophene-2-carboxylic acid and its polymers have been applied in dye-sensitized solar cells. They exhibit near-infrared absorption and low band gaps, which are crucial for enhancing the efficiency of solar cells (Saji et al., 2010).

Functionalization of Microporous Frameworks

- The compound has been used in the functionalization of microporous lanthanide-based metal-organic frameworks. These frameworks have implications in sensing activities and magnetic properties, relevant in materials science and sensor technology (Wang et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It is known that the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene can result in a significant twist of the conjugated main-chains from planarity and thus disrupt the effective conjugation in polymers with aryl repeating units . This steric hindrance can be relieved by using an alkynyl linker .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure imparts unique electronic properties, making it a valuable tool in studying enzyme inhibition and activation. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity through direct binding interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in the antioxidant defense system, leading to enhanced cellular resistance to oxidative stress. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target enzymes, leading to enzyme inhibition or activation. This compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over prolonged exposure to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including upregulation of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and improve metabolic efficiency. At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been identified, where the beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination. The compound can also affect the levels of key metabolites, leading to changes in metabolic flux and energy production. Its interaction with cofactors such as NADPH further influences its metabolic fate and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and the modulation of cellular processes .

Properties

IUPAC Name |

6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUIOKSVKKVJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190248 | |

| Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-63-4 | |

| Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.